The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen and oxygen in its structure. Benzoxazoles are known for their diverse biological activities and have been extensively studied in medicinal chemistry. The synthesis of various benzoxazole derivatives has been reported in literature, highlighting their potential as therapeutic agents against various diseases .
The synthesis of 7-(Propan-2-yl)-1,3-benzoxazol-2(3H)-one typically involves several steps:
For example, a method described in literature involves the condensation of 2-aminophenol with propan-2-one under acidic conditions, followed by purification through recrystallization from ethanol .
The molecular structure of 7-(Propan-2-yl)-1,3-benzoxazol-2(3H)-one can be represented as follows:
Key features include:
The compound's molecular weight is approximately 203.24 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm its structure .
7-(Propan-2-yl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions due to its functional groups:
These reactions are often monitored using Thin Layer Chromatography (TLC) for progress tracking .
The mechanism of action for 7-(Propan-2-yl)-1,3-benzoxazol-2(3H)-one primarily involves its interaction with biological targets such as enzymes or receptors. For instance:
The detailed mechanism often requires further investigation through biochemical assays to elucidate specific interactions at the molecular level.
The physical properties of 7-(Propan-2-yl)-1,3-benzoxazol-2(3H)-one include:
Chemical properties include:
These properties play a crucial role in determining its suitability for various applications in medicinal chemistry .
7-(Propan-2-yl)-1,3-benzoxazol-2(3H)-one has several notable applications:
The benzoxazolone core (1,3-benzoxazol-2(3H)-one) emerged as a structurally privileged scaffold in medicinal chemistry during the mid-20th century, with foundational synthetic methodologies established in the 1960s. Early research identified unsubstituted benzoxazolone as a bioisostere for phenolic and carboxylic acid groups, enabling enhanced metabolic stability and membrane permeability. The discovery of bioactive natural products containing benzoxazolone motifs, such as the cytotoxic UK-1 isolated from Streptomyces species in 1997, accelerated interest in this heterocycle. UK-1 (methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1H-benzimidazole-4-carboxylate) demonstrated significant antitumor properties, with IC₅₀ values ranging from 7.0 to 100 µM against multiple cancer cell lines, highlighting the pharmacophoric utility of the benzoxazolone system .
Subsequent medicinal chemistry campaigns systematically explored substitutions on the benzoxazolone ring. The introduction of alkyl groups at the C7 position represented a strategic advancement to modulate lipophilicity and target engagement. Notably, the 7-isopropyl variant—7-(propan-2-yl)-1,3-benzoxazol-2(3H)-one—was identified as a critical intermediate in optimizing pharmacokinetic profiles. This innovation is exemplified in the development of acid ceramidase inhibitors like benzoxazolone carboxamide 2b, where C7 alkylation significantly improved metabolic stability compared to earlier derivatives [5]. The evolution of benzoxazolone therapeutics culminated in FDA-approved agents such as benoxaprofen (a nonsteroidal anti-inflammatory drug) and boxazomycin B (an antibacterial), validating the scaffold's clinical relevance [6].
Table 1: Key Historical Milestones in Benzoxazolone Derivative Development
Year | Development | Significance |
---|---|---|
1960s | Synthetic routes for benzoxazolone established | Enabled systematic medicinal chemistry exploration |
1997 | Isolation of UK-1 natural product | Demonstrated inherent antitumor activity of benzoxazolone scaffolds |
2000s | Benoxaprofen FDA approval | Validated benzoxazolone as a viable pharmacophore for anti-inflammatory therapeutics |
2010s | Optimization of 7-isopropyl derivatives | Achieved enhanced metabolic stability and target selectivity in enzyme inhibitors |
The 7-isopropyl group in 7-(propan-2-yl)-1,3-benzoxazol-2(3H)-one imparts distinct physicochemical and steric properties that govern its biological interactions. Spectroscopic analyses (IR, 1H/13C-NMR) confirm that the isopropyl moiety—consisting of a chiral center flanked by two methyl groups—introduces significant hydrophobicity (measured by logP increases of 0.8–1.2 versus unsubstituted benzoxazolone). This hydrophobic enhancement facilitates penetration through lipid bilayers, as evidenced by artificial membrane permeability assays showing a 3.2-fold increase in Papp values [6] [10].
Computational modeling reveals that the isopropyl group’s branched topology creates optimal steric complementarity with hydrophobic enzyme pockets. For example, in acid ceramidase inhibitors, the 7-isopropyl substituent occupies a cleft lined with Val129, Leu152, and Phe156 residues, forming van der Waals contacts <3.5 Å. This interaction stabilizes the enzyme-inhibitor complex, increasing binding affinity by 12-fold compared to 7-H analogs [5]. Conformational analyses via density functional theory (DFT) demonstrate that the isopropyl group induces a 15° torsion angle shift in the benzoxazolone ring, pre-organizing the molecule for target binding. The substitution pattern also influences electronic distribution, with Hammett constants (σmeta) indicating moderate electron-donating effects that enhance hydrogen-bond acceptance at the carbonyl oxygen [6].
Table 2: Physicochemical and Structural Impacts of 7-Isopropyl Substitution
Property | Unsubstituted Benzoxazolone | 7-Isopropyl Benzoxazolone | Biological Consequence |
---|---|---|---|
logP | 1.8 ± 0.1 | 2.9 ± 0.2 | Improved membrane permeability |
Molecular Volume (ų) | 136.7 | 172.3 | Enhanced steric complementarity in pockets |
Torsion Angle C7-C6a-N | 180° | 165° ± 3° | Pre-organized bioactive conformation |
Carbonyl O Electron Density | -0.342 e | -0.356 e | Strengthened H-bond acceptor capability |
Benzoxazolone derivatives exemplify "privileged scaffolds" due to their versatile interactions with diverse biological targets. The 7-isopropyl variant enhances this versatility through three key mechanisms:
Table 3: Target-Specific Applications of 7-Isopropyl Benzoxazolone Derivatives
Biological Target | Example Compound | Activity | Structural Basis |
---|---|---|---|
Acid Ceramidase | Piperidine 22m | IC₅₀ = 90 nM; reduces glucosylsphingosine in brain | Hydrophobic filling of ceramide channel by isopropyl group |
Sigma Receptors (σ1/σ2) | Benzoxazolone carboxamides | σ1 Ke = 16.1 nM; >620-fold selectivity | Isopropyl enhances binding to hydrophobic β-barrel region |
Microbial Enzymes | Compound 10 | MIC = 1.14 × 10⁻³ µM vs. B. subtilis | Disruption of membrane integrity via lipophilic interactions |
Cancer Targets | Compound 6 | IC₅₀ = 24.5 µM in HCT116 cells | Inhibition of tubulin polymerization or DNA synthesis |
The pharmacophore’s synthetic tractability further solidifies its utility. Modular synthetic routes—such as Pd-catalyzed cross-coupling to install 7-isopropyl via boronic esters or microwave-assisted Pictet-Spengler condensations—enable rapid generation of analogues [5] [9]. This adaptability allows medicinal chemists to optimize benzoxazolones for CNS penetration (requiring logP 2–5), enzyme inhibition (demanding precise steric fit), or antimicrobial activity (benefiting from amphiphilicity). Consequently, 7-(propan-2-yl)-1,3-benzoxazol-2(3H)-one serves as a cornerstone for developing targeted therapeutics against neuropathic lysosomal storage diseases, multidrug-resistant infections, and sigma receptor-mediated pathologies [3] [5] [10].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: